Oxotremorine M

Description

Historical Context and Significance as a Research Tool

The development of Oxotremorine (B1194727) M is intrinsically linked to its parent compound, oxotremorine. Oxotremorine itself gained prominence as a research chemical because it induces symptoms such as tremors and ataxia, which are similar to those seen in Parkinsonism, making it a valuable agent for studying the mechanisms of such disorders and for screening potential anti-Parkinsonian drugs. taylorandfrancis.comwikipedia.org

The scientific utility of oxotremorine, however, was characterized by its broad action on both the central and peripheral nervous systems, as its chemical structure as a tertiary amine allows it to cross the blood-brain barrier. taylorandfrancis.com This created a need for a comparable tool that could isolate the peripheral effects of muscarinic agonism from the central ones. The synthesis of Oxotremorine M, a quaternary ammonium (B1175870) compound, addressed this need directly. taylorandfrancis.comacs.org Its permanent positive charge prevents it from crossing the blood-brain barrier, thereby restricting its actions to peripheral muscarinic receptors. taylorandfrancis.com This property established this compound as a crucial control agent and a tool for differentiating peripheral versus central muscarinic effects in research. Furthermore, radiolabeled [3H]Oxotremorine-M is widely used in radioligand binding assays to specifically label the high-affinity agonist binding state of muscarinic receptors, providing a quantitative measure of agonist potency and efficacy at the receptor level. taylorandfrancis.compnas.org

Overview of Muscarinic Acetylcholine (B1216132) Receptor Agonism

This compound functions as a potent, non-selective orthosteric agonist at muscarinic acetylcholine receptors (mAChRs). guidetopharmacology.orgmedchemexpress.com As an agonist, it binds to and activates these receptors, mimicking the effect of the endogenous neurotransmitter, acetylcholine. The term "non-selective" indicates that it activates multiple subtypes of the five known muscarinic receptors (M1-M5) without strong preference for any single one. taylorandfrancis.comnih.gov These receptor subtypes are G protein-coupled receptors (GPCRs) that mediate a vast array of physiological functions.

The activation of mAChRs by this compound initiates intracellular signaling cascades. For instance, its binding to M1, M3, and M5 receptors typically leads to the activation of the Gq/11 protein pathway, resulting in phosphoinositide hydrolysis. researchgate.net Conversely, activation of M2 and M4 receptors is primarily coupled to the Gi/o protein pathway, which inhibits adenylyl cyclase and reduces cyclic AMP (cAMP) levels. nih.gov Research has also shown that this compound can directly potentiate NMDA receptor-mediated ion currents, an action that can be both dependent on and independent of muscarinic receptor activation. medchemexpress.com This dual activity adds a layer of complexity to its pharmacological profile.

Distinction from Oxotremorine in Research Applications

The primary distinction between this compound and its parent compound, oxotremorine, lies in their chemical structure and resulting pharmacokinetic properties, which dictates their use in research.

Blood-Brain Barrier Permeability : Oxotremorine is a tertiary amine, a chemical classification that allows it to readily cross the blood-brain barrier and exert effects on the central nervous system (CNS). taylorandfrancis.com In contrast, this compound is a quaternary amine, carrying a permanent positive charge that prevents it from penetrating the CNS. taylorandfrancis.com This makes this compound a peripherally-acting agent, allowing researchers to study the effects of muscarinic stimulation on peripheral tissues and organs without the confounding influence of central effects.

Potency : Studies have indicated that this compound is a more potent agonist than oxotremorine. taylorandfrancis.com This higher potency means that lower concentrations are required to achieve a maximal effect in peripheral tissues.

The following table summarizes the key distinctions for research purposes:

| Feature | Oxotremorine | This compound |

| Chemical Class | Tertiary Amine | Quaternary Amine taylorandfrancis.com |

| Blood-Brain Barrier | Crosses (Centrally acting) taylorandfrancis.com | Does not cross (Peripherally acting) taylorandfrancis.com |

| Primary Research Use | Study of CNS effects (e.g., tremors) wikipedia.org | Study of peripheral effects, in-vitro assays taylorandfrancis.comsigmaaldrich.com |

| Potency | Potent Agonist | More Potent Agonist taylorandfrancis.com |

Research Findings

This compound has been utilized in a wide range of studies to elucidate the function of the cholinergic system. For example, research in cellular models of Alzheimer's disease demonstrated that this compound can exert neuroprotective effects, enhancing cell survival and counteracting oxidative stress. nih.gov Other studies have used it to investigate the cholinergic modulation of dopamine (B1211576) and glutamate (B1630785) transmission in brain regions like the nucleus accumbens.

The table below presents functional activity data for this compound from a study assessing its effects on phosphoinositide (PI) response in tissues from different mouse genotypes.

| Mouse Genotype | EC₅₀ for PI Response (μM) |

| Wild-type | 0.36 medchemexpress.com |

| M2 Knockout | 0.52 medchemexpress.com |

| M3 Knockout | 1.62 medchemexpress.com |

| M2/M3 Knockout | 1.48 medchemexpress.com |

EC₅₀ (Half-maximal effective concentration) values indicate the concentration of a drug that induces a response halfway between the baseline and maximum.

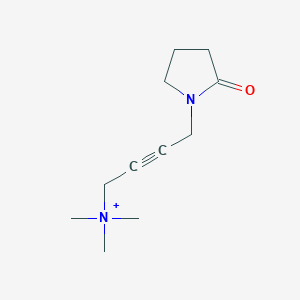

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

trimethyl-[4-(2-oxopyrrolidin-1-yl)but-2-ynyl]azanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N2O/c1-13(2,3)10-5-4-8-12-9-6-7-11(12)14/h6-10H2,1-3H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CANZROMYQDHYHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CC#CCN1CCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N2O+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63939-65-1 | |

| Record name | N,N,N-Trimethyl-4-(2-oxo-1-pyrrolidinyl)-2-butyn-1-aminium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63939-65-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxotremorine M | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063939651 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 63939-65-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OXOTREMORINE M | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VWS78J9ZUJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Pharmacological Characterization and Receptor Interactions of Oxotremorine M

Oxotremorine (B1194727) M is a quaternary ammonium (B1175870) analogue of the muscarinic agonist oxotremorine. nih.gov As a synthetic organic compound, it serves as a valuable tool in pharmacological research. nih.gov

Muscarinic Receptor Subtype Agonism Profile

Oxotremorine M is recognized as a potent, non-selective agonist of muscarinic acetylcholine (B1216132) receptors (mAChRs), exhibiting activity across all five subtypes (M1-M5). nih.govnih.govnih.govoup.com This lack of selectivity means it can simultaneously activate various signaling pathways mediated by these different receptor subtypes, which are widely distributed throughout the central and peripheral nervous systems. oup.comnih.gov The M1, M3, and M5 receptors are known to couple to Gq/11 proteins, leading to the activation of phospholipase C, while the M2 and M4 receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase. nih.gov

Studies using knockout mice have provided clear evidence of this compound's broad-spectrum activity. For instance, its effects on dopamine (B1211576) release in the striatum are altered in mice lacking M3, M4, or M5 receptors, demonstrating its interaction with these subtypes. nih.gov Furthermore, its ability to induce phosphoinositide hydrolysis confirms its agonism at M1 and M3 receptors. nih.gov

The potency of this compound varies between the different muscarinic receptor subtypes. Functional assays have been employed to determine its half-maximal effective concentration (EC50) at each receptor.

Further research has provided more specific EC50 values for individual receptor subtypes. In a study utilizing CHO-K1/M4/Gα15 cells, this compound induced intracellular calcium mobilization with an EC50 of 88.7 nM for the human M4 receptor. genscript.com Another study reported an EC50 of 0.14 μM for M4-induced inhibition of calcium currents in NG108-15 cells. nih.gov The compound also elicits a robust phosphoinositide response with an EC50 of 0.22 μM. medchemexpress.com

| Receptor Subtype | Assay | EC50 Value (μM) | Source |

|---|---|---|---|

| Wild-type (mixed subtypes) | Phosphoinositide Hydrolysis | 0.36 | nih.gov |

| M2 knockout | Phosphoinositide Hydrolysis | 0.52 | nih.gov |

| M3 knockout | Phosphoinositide Hydrolysis | 1.62 | nih.gov |

| M2/M3 knockout | Phosphoinositide Hydrolysis | 1.48 | nih.gov |

| M4 | Inhibition of Calcium Currents | 0.14 | nih.gov |

| M4 (human) | Intracellular Calcium Mobilization | 0.0887 | genscript.com |

| General | Phosphoinositide Response | 0.22 | medchemexpress.com |

The affinity of this compound for muscarinic receptors has been investigated through radioligand binding assays. These studies typically measure the dissociation constant (Kd) or the inhibition constant (Ki) to quantify the binding affinity. In radioligand binding assays using [3H]Oxotremorine-M, it was found to bind to what appeared to be two distinct sites with different affinities. nih.gov

| Receptor/Tissue | Radioligand | Affinity (Kd) | Source |

|---|---|---|---|

| Muscarinic Receptors (unspecified) | [3H]Oxotremorine-M | High | nih.gov |

Allosteric Modulation and Biased Agonism Research

The pharmacological activity of this compound can be further nuanced by the presence of allosteric modulators and the phenomenon of biased agonism, where a ligand preferentially activates certain signaling pathways over others at the same receptor.

Influence of Allosteric Modulators on this compound Affinity

Allosteric modulators bind to a site on the receptor that is distinct from the orthosteric site where this compound binds. This binding can alter the affinity and/or efficacy of the orthosteric ligand.

Positive allosteric modulators (PAMs) have been shown to enhance the binding of this compound. For instance, the M4-selective PAM, LY2033298, robustly potentiates the specific binding of [3H]Oxotremorine-M to human M4 muscarinic receptors. pnas.org This potentiation is also observed at the M2 receptor, albeit to a lesser extent. pnas.org The cooperativity factor (α), which quantifies the magnitude of this effect, has been estimated for LY2033298 at the hM4 receptor. pnas.org

Conversely, negative allosteric modulators (NAMs) can reduce the effect of this compound. The compound alcuronium, for example, acts as a NAM at M2 muscarinic receptors. In the presence of alcuronium, the concentration-response curve for this compound is shifted to the right in a manner consistent with competitive antagonism, indicating a decrease in its apparent potency. researchgate.net

The following table summarizes the observed effects of some allosteric modulators on this compound activity.

Influence of Allosteric Modulators on this compound

| Allosteric Modulator | Receptor Subtype | Effect on this compound | Reference |

|---|---|---|---|

| LY2033298 (PAM) | M4 | Potentiates binding | pnas.org |

| LY2033298 (PAM) | M2 | Slight potentiation of binding | pnas.org |

| Alcuronium (NAM) | M2 | Shifts concentration-response curve to the right (competitive antagonism) | researchgate.net |

Analysis of Biased Signaling Profiles

Biased agonism, or functional selectivity, describes the ability of an agonist to preferentially activate specific downstream signaling pathways. This compound, as a non-selective muscarinic agonist, has been investigated for its potential to exhibit biased signaling at different muscarinic receptor subtypes.

Muscarinic receptors couple to various G proteins, with M1, M3, and M5 receptors primarily coupling to Gq/11 to stimulate phosphoinositide (PI) hydrolysis, and M2 and M4 receptors coupling to Gi/o to inhibit adenylyl cyclase and reduce cyclic AMP (cAMP) levels. nih.gov Research has aimed to quantify the potency and efficacy of this compound in these different pathways.

For example, this compound elicits a robust phosphoinositide response, with a reported EC50 value of 0.22 μM. nih.gov In studies using tissues from wild-type and knockout mice, the EC50 values for PI hydrolysis were determined to be 0.36 μM in wild-type, 0.52 μM in M2 knockout, and 1.62 μM in M3 knockout mice, highlighting the contribution of different receptor subtypes to this signaling pathway. nih.gov

Furthermore, studies on M1 and M4 receptors have shown that this compound can activate Gq- and Gi-mediated signaling pathways, respectively. nih.gov At the M1 receptor, this compound also stimulates the recruitment of β-arrestin-1. researchgate.net A comprehensive analysis of the signaling bias would require a direct comparison of its potency and efficacy for G protein activation versus β-arrestin recruitment across all muscarinic receptor subtypes. While complete datasets are not always available, the existing data provides insights into the potential for biased signaling with this compound.

The table below presents available data on the signaling profile of this compound at different muscarinic receptor subtypes.

Biased Signaling Profile of this compound

| Receptor Subtype | Signaling Pathway | Potency (EC50/pEC50) | Efficacy (Emax) | Reference |

|---|---|---|---|---|

| M1 | Phosphoinositide Hydrolysis (Gq) | - | - | Data not available |

| M1 | β-arrestin-1 Recruitment | - | - | researchgate.net |

| M2 | cAMP Inhibition (Gi) | pEC50: 7.52 ± 0.07 | 82% ± 2.4% | nih.gov |

| M3 | Phosphoinositide Hydrolysis (Gq) | - | - | Data not available |

| M4 | cAMP Inhibition (Gi) | Slightly more potent than carbachol (B1668302) | Similar to carbachol | nih.gov |

| General | Phosphoinositide Hydrolysis | EC50: 0.22 μM | - | nih.gov |

Cellular and Molecular Mechanisms of Action

Signal Transduction Pathways Activated by Oxotremorine (B1194727) M

The binding of Oxotremorine M to muscarinic receptors, particularly the M1, M3, and M5 subtypes, predominantly activates the Gq/11 family of G proteins. This activation leads to the stimulation of phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). jove.com

This compound is a robust activator of phosphoinositide hydrolysis, a key signaling event for Gq-coupled muscarinic receptors. In bovine cerebral arteries, this compound stimulates a concentration-dependent increase in phosphoinositide hydrolysis, an effect mediated by receptors similar to the M1 subtype. nih.gov Research in other tissues, such as the rat peripheral lung, demonstrates that this compound-induced phosphoinositide hydrolysis is consistent with an M3 receptor-mediated response. The PLC-IP3 signaling pathway is a critical component of its mechanism, as demonstrated by studies where inhibition of PLC or the IP3 receptor antagonizes the physiological effects of oxotremorine. nih.gov

Further studies have quantified this response, showing that this compound elicits a significant phosphoinositide response with a half-maximal effective concentration (EC50) of 0.22 μM. medchemexpress.com Comparisons with other muscarinic agonists reveal that while compounds like carbachol (B1668302) and acetylcholine (B1216132) also stimulate robust PIP2 hydrolysis, others may not, highlighting specific pharmacophoric requirements for this pathway's activation. nih.gov

Interactive Table 1: Efficacy of this compound in Phosphoinositide Hydrolysis

| Tissue/Cell Type | Receptor Subtype | EC50 Value | Maximal Effect | Reference |

| Bovine Pial Arteries | M1-like | 8.9 µM | 5.9-fold over basal | nih.gov |

| General Assay | Not Specified | 0.22 µM | Not Specified | medchemexpress.com |

| Mouse Bladder (Wild-Type) | M1/M3 | 0.36 µM | Not Specified | medchemexpress.com |

| Mouse Bladder (M2 Knockout) | M1/M3 | 0.52 µM | Not Specified | medchemexpress.com |

| Mouse Bladder (M3 Knockout) | Not Specified | 1.62 µM | Not Specified | medchemexpress.com |

The effect of this compound on cyclic adenosine (B11128) monophosphate (cAMP) is complex and receptor-dependent. Activation of M2 and M4 muscarinic receptors typically leads to the inhibition of adenylyl cyclase via the Gi subunit, resulting in decreased intracellular cAMP levels. jove.com This has been observed in slices of the longitudinal muscle of the rat ileum, where this compound inhibited isoproterenol-stimulated cAMP accumulation by 32% through an M2 receptor-mediated mechanism. wikipedia.org

Conversely, in other cellular contexts, this compound can stimulate cAMP accumulation. In slices of the rat peripheral lung, it produced a concentration-dependent increase in cAMP with an EC50 of 4.2 µM, an effect potentiated by forskolin. This stimulatory response appears to be mediated by M3 receptors and may involve metabolites of arachidonic acid, as it is not due to direct stimulation of adenylyl cyclase. The ability of M4 receptors to couple to Gs proteins at higher agonist concentrations, leading to cAMP stimulation, has also been reported, illustrating the dual nature of muscarinic receptor signaling on this pathway. researchgate.net

A primary consequence of the phosphoinositide hydrolysis initiated by this compound is the mobilization of intracellular calcium ([Ca2+]i). The generated IP3 diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored Ca2+ into the cytosol. jove.com This mechanism is evident in rodent pancreatic B-cells, where this compound increases [Ca2+]i by releasing calcium from intracellular stores. nih.gov This initial release is often followed by a sustained influx of extracellular calcium. nih.gov

Studies in sympathetic neurons show that M1 receptor activation by agonists like this compound mobilizes internal Ca2+ stores. sigmaaldrich.com The efficacy of this compound in eliciting calcium mobilization can be substantial, though it may vary relative to other agonists like carbachol depending on the specific receptor subtype and cellular system being studied. nih.gov The entire pathway, from Gq/11 protein activation through PLC and IP3 to Ca2+ release, has been shown to be integral to the central effects of oxotremorine. researchgate.net

Modulation of Ion Channels

The signal transduction pathways activated by this compound ultimately converge on the modulation of various ion channels, altering neuronal excitability and cellular function. This modulation can occur through direct interaction of G-protein subunits with the channel or via second messenger-dependent phosphorylation events.

This compound significantly modulates the activity of voltage-gated calcium channels (CaV). In rat intracardiac neurons, this compound reversibly inhibits N-type, Q-type, and R-type Ca2+ channel currents, while notably sparing L-type channels. nih.gov This inhibition is concentration-dependent, with a half-maximal inhibitory concentration of 40.8 nM and a maximal inhibition of 75.9%. nih.gov The mechanism is mediated by M2 receptors and involves a pertussis toxin-sensitive, membrane-delimited pathway characteristic of Gβγ subunit action. nih.gov This is supported by findings that a strong depolarizing prepulse can relieve the inhibition, a hallmark of this modulatory style. nih.gov

In contrast, studies on rat sympathetic neurons have shown that this compound can inhibit both N- and L-type Ca2+ channels. This suggests that the specific subtypes of CaV channels modulated by this compound can be cell-type dependent. The inhibition in these neurons appears to involve both a membrane-delimited pathway and a diffusible second messenger pathway. Further research has delineated these into voltage-dependent (VD) and voltage-independent (VI) inhibitory pathways, with the VI pathway requiring both Gαq/11 and Gβγ subunits.

Interactive Table 2: Modulation of Voltage-Gated Calcium Channels by this compound

| Neuron Type | CaV Subtypes Inhibited | Receptor Mediator | Key Mechanistic Features | Reference |

| Rat Intracardiac Neurons | N-type, Q-type, R-type (L-type spared) | M2 | PTX-sensitive, voltage-dependent, relieved by prepulse | nih.gov |

| Rat Sympathetic Neurons | N-type, L-type | Muscarinic | Membrane-delimited and diffusible messenger pathways | |

| Rat Sympathetic Neurons | Primarily N-type | M1 (for VI pathway) | Voltage-dependent (VD) and voltage-independent (VI) pathways |

The interaction between this compound and voltage-gated sodium channels (NaV) is primarily indirect, occurring as a downstream consequence of muscarinic receptor activation. Research indicates that agonist binding to muscarinic receptors is coupled to the state of Na+ channels via G-proteins. nih.gov Studies using brain stem synaptoneurosomes have shown that muscarinic agonists can induce the opening of Na+ channels, leading to Na+ uptake. nih.gov This effect is mediated by a G-protein but appears to be insensitive to pertussis toxin, distinguishing it from the pathway that inhibits some calcium channels. nih.gov This receptor-G-protein-channel interaction suggests a potential mechanism for depolarization and the initiation of repetitive firing in excitable tissues like the brain and heart. nih.gov

Neurotrophic and Neuroprotective Effects of this compound

This compound, a non-selective muscarinic acetylcholine receptor agonist, demonstrates significant neurotrophic and neuroprotective properties through various cellular and molecular mechanisms. nih.govnih.govresearchgate.net Research indicates its potential to positively influence neuronal health and resilience, particularly in contexts of neurodegenerative stress. nih.govunipa.it Studies utilizing in vitro models, such as differentiated SH-SY5Y neuroblastoma cells exposed to amyloid-beta (Aβ) peptides, and in vivo rat models have elucidated its multifaceted effects on cell survival, neurite development, oxidative stress, neuroinflammation, and the heat shock response. nih.govunipa.it

Enhancement of Cell Survival

This compound has been shown to enhance neuronal cell survival, especially under conditions modeling Alzheimer's disease. nih.govnih.govdntb.gov.ua In studies using differentiated SH-SY5Y neuroblastoma cells, treatment with this compound resulted in a significant, dose-dependent increase in cell viability. nih.gov This protective effect is particularly evident when cells are challenged with the neurotoxic Aβ₁-₄₂ peptide, a key component in Alzheimer's pathology. nih.govresearchgate.netunipa.it

The compound effectively counteracts Aβ-induced cell death and DNA fragmentation. nih.govdntb.gov.ua By mitigating these cytotoxic effects, this compound helps preserve the integrity of neuronal cells. nih.gov This enhancement of cell survival is a critical aspect of its neuroprotective profile, suggesting a role in maintaining neuronal populations at risk during neurodegenerative processes. nih.govresearchgate.net

Table 1: Effect of this compound on SH-SY5Y Cell Viability

| Treatment Condition | Outcome | Supporting Evidence |

|---|---|---|

| This compound (various doses) | Significantly increases cell viability in a dose- and time-dependent manner. nih.gov | Kruskal-Wallis and Dunn's multiple comparison tests showed a significant increase. nih.gov |

| Aβ₁-₄₂ Peptide | Induces a dose-dependent decrease in cell viability. nih.gov | One-way ANOVA revealed a significant decrease in cell viability at tested doses. nih.gov |

Promotion of Neurite Outgrowth

A key component of the neurotrophic action of this compound is its ability to promote the growth of neurites, the projections from a neuron's cell body that develop into axons and dendrites. nih.gov This effect has been observed in both primary hippocampal neurons and differentiated SH-SY5Y cells. nih.govunipa.it Treatment with this compound leads to a dose- and time-dependent increase in neurite length. nih.gov

The mechanism underlying this effect involves the transactivation of the Fibroblast growth factor receptor (FGFR). nih.govunipa.it This activation stimulates downstream signaling pathways that are crucial for neuronal differentiation and the extension of neuritic processes. nih.gov In models of Alzheimer's disease, this compound not only promotes neurite growth but also counteracts the neurite atrophy induced by Aβ peptide exposure. nih.gov

Table 2: Effect of this compound on Neurite Outgrowth

| Cell Type | Treatment | Key Finding |

|---|---|---|

| Primary Hippocampal Neurons | This compound | Produces a significant increase in primary neurite outgrowth via FGFR transactivation. nih.govunipa.it |

| Differentiated SH-SY5Y Cells | This compound | Induces a dose- and time-dependent increase in neurite length. nih.govworld-wide.org |

Modulation of Oxidative Stress Responses

This compound exhibits potent antioxidant properties by modulating cellular responses to oxidative stress, a condition implicated in the pathogenesis of many neurodegenerative diseases. nih.govnih.govworld-wide.orgsemanticscholar.org Studies have demonstrated that this compound can inhibit oxidative stress in the rat hippocampal formation and in cellular models of Alzheimer's disease. nih.govresearchgate.net Specifically, it counteracts the oxidative stress induced by agents like the Aβ₁-₄₂ peptide and tert-Butyl hydroperoxide (TBH). world-wide.org

Its protective actions extend to the mitochondria, which are primary sites of reactive oxygen species (ROS) production and are vulnerable to oxidative damage. nih.gov this compound treatment has been found to block mitochondrial oxidative stress and prevent the associated impairment of mitochondrial morphology and function that occurs with Aβ exposure. nih.govnih.govresearchgate.net This includes preserving the mitochondrial membrane potential and reducing mitochondrial swelling, thereby supporting mitochondrial health and functionality. nih.govworld-wide.org

Impact on Neuroinflammation Markers

The compound also plays a role in modulating neuroinflammatory processes. nih.govunipa.it Research indicates that this compound can inhibit the production of pro-inflammatory cytokines. nih.gov Specifically, it has been shown to reduce the baseline levels of key neuroinflammatory markers such as Interleukin-1β (IL-1β) and Interleukin-6 (IL-6) in the rat brain. nih.gov This anti-inflammatory activity suggests that cholinergic modulation by this compound can help control the inflammatory environment in the brain, which is often exacerbated in neurodegenerative conditions. nih.govunipa.it

Regulation of Heat Shock Proteins

This compound influences the expression of Heat Shock Proteins (HSPs), which are crucial molecular chaperones that protect cells from stress by preventing protein misfolding and aggregation. unipa.itnih.gov Activation of muscarinic acetylcholine receptors by this compound leads to an upregulation of several HSPs in the rat hippocampus. nih.govunipa.it

Both acute and chronic administration of this compound have been shown to significantly increase the levels of Hsp60, Hsp70, and Hsp90. unipa.it This increase is associated with the phosphorylation and activation of the Heat Shock Factor 1 (HSF1), the primary transcription factor that regulates the heat shock response. unipa.itworld-wide.org The effect on HSPs can be blocked by the muscarinic antagonist scopolamine, confirming the receptor-mediated mechanism. unipa.it By enhancing the cellular stress response machinery, this compound may help protect neurons against the proteotoxic stress characteristic of disorders like Alzheimer's disease. unipa.it

Table 3: Effect of this compound on Heat Shock Proteins in Rat Hippocampus

| Treatment | Target Protein | Observed Effect |

|---|---|---|

| Single Injection (0.4 mg/kg) | Hsp60, Hsp70, Hsp90 | Significant increase at 24, 48, or 72 hours post-injection. unipa.it |

| Single Injection (0.4 mg/kg) | Phosphorylated HSF1 (pHSF1) | Significant increase at all time points studied (24, 48, 72 hr). unipa.it |

In Vitro Research Models and Methodologies

Cell Culture Systems

The human neuroblastoma SH-SY5Y cell line is a cornerstone in the in vitro investigation of Oxotremorine (B1194727) M, particularly in the context of neurodegenerative disease models. When differentiated, these cells exhibit neuron-like characteristics, making them a suitable model for studying neuroprotective and neurotrophic effects.

Research has demonstrated that in an in vitro model of Alzheimer's disease using SH-SY5Y cells exposed to the toxic Aβ₁₋₄₂ peptide, treatment with Oxotremorine M enhances cell survival and counteracts DNA fragmentation. nih.govmedchemexpress.com Furthermore, this compound treatment promotes the growth of neurites, the projections from a neuron's cell body. A significant, time-dependent increase in the length of the major neurite was observed in differentiated SH-SY5Y cells following exposure to the compound. nih.gov This suggests a neurotrophic role for this compound. nih.govbiorxiv.org

Beyond cell survival and morphology, studies in SH-SY5Y cells have shown that this compound can block oxidative stress and mitochondrial dysfunction associated with Aβ₁₋₄₂ exposure. nih.govmedchemexpress.com The compound was found to modulate parameters related to oxidative stress, including reactive oxygen species (ROS) production. nih.gov In other studies using this cell line, prolonged exposure to oxotremorine was shown to modulate signal transduction in the adenylate cyclase system, causing a homologous desensitization of muscarinic acetylcholine (B1216132) receptors. guidetopharmacology.org

Table 1: Effects of this compound on Differentiated SH-SY5Y Cells

| Parameter Measured | Condition | Observed Effect | Reference |

|---|---|---|---|

| Cell Viability | 48h exposure to this compound (1 µM, 10 µM, 100 µM) | Significant increase in cell viability at all doses. | nih.gov |

| Neurite Length | Exposure to 10 µM this compound | Significant increase after 48h and 72h; no significant change at 24h. | nih.gov |

| Neuroprotection | Co-treatment with Aβ₁₋₄₂ peptide | Counteracts Aβ-induced cell death and DNA fragmentation. | medchemexpress.com |

| Oxidative Stress | Co-treatment with Aβ₁₋₄₂ peptide | Blocks Aβ-induced oxidative stress and mitochondrial impairment. | nih.govmedchemexpress.com |

Primary hippocampal neurons are a vital in vitro model for studying the effects of cholinergic compounds on memory and learning-related cellular processes. Research utilizing these neurons has shown that this compound exerts significant neurotrophic functions. nih.govmedchemexpress.com Specifically, this compound can transactivate the Fibroblast Growth Factor Receptor (FGFR), leading to a notable increase in neurite outgrowth in primary hippocampal neurons. nih.govplos.org

In addition to its neurotrophic effects, this compound has been shown to modulate neuroinflammation and oxidative stress within the hippocampal formation. Studies have demonstrated that it inhibits the production of pro-inflammatory cytokines and markers of oxidative stress in the rat hippocampus. nih.gov Further research in animal models has connected these cellular effects to functional outcomes, indicating that oxotremorine treatment can restore hippocampal neurogenesis that is otherwise impaired by chronic stress. This includes the partial restoration of cell proliferation and survival and the complete restoration of the differentiation of new cells.

Chinese Hamster Ovary (CHO) cells are a widely used expression system for studying individual G protein-coupled receptors (GPCRs) in isolation. By transfecting CHO cells with the gene for a specific human or animal muscarinic receptor subtype (e.g., M1, M2, M3), researchers can investigate the binding kinetics and functional activity of compounds like this compound at that specific receptor.

Table 2: Kinetic Binding Models of this compound in CHO Cells Expressing m2 Receptors

| Receptor Expression Level | Observed Kinetic Behavior | Proposed Model | Reference |

|---|---|---|---|

| Low (10⁴ sites/cell) | Monophasic association and dissociation kinetics. | A mechanism involving a protein conformational change followed by ligand binding. | |

| High (10⁶ sites/cell) | Complex kinetic behavior with two phases for association. | Existence of asymmetric receptor dimers as well as monomers, with ligand-dependent interconversion. |

Human Embryonic Kidney (HEK) 293 cells are another invaluable heterologous expression system for pharmacological research. Like CHO cells, they can be engineered to express specific receptor subtypes, allowing for the study of receptor signaling in a controlled cellular environment.

Research using HEK293 cells stably expressing α4β2 nicotinic acetylcholine receptors (nAChRs) has revealed a cross-talk mechanism involving this compound. In this system, this compound was found to augment the up-regulation of nAChRs induced by nicotine. nih.gov This effect was mediated by the endogenous muscarinic receptors present in HEK293 cells. nih.gov The study also determined the binding affinity of this compound for the α4β2 nAChR itself, finding a Kᵢ value of 32 μM, which was significantly lower than that of high-affinity nicotinic agonists. nih.gov These findings highlight the utility of HEK cells in uncovering complex interactions between different receptor systems.

The baculovirus expression vector system (BEVS) in insect cells, such as Sf9 cells derived from the fall armyworm Spodoptera frugiperda, is a powerful method for producing high levels of recombinant proteins. This system is particularly advantageous for structural and pharmacological studies of GPCRs because it can generate large quantities of functional receptors.

While Sf9 cells themselves are not the final model for functional assays with this compound, they are a critical upstream tool. Researchers have successfully used the Sf9-baculovirus system to express and purify functional human muscarinic M2 and M5 receptors. The expressed receptors can then be used in radioligand binding assays to determine the affinity and selectivity of compounds like this compound. The ability to co-express specific GPCRs with different G-proteins in this system also allows for the detailed study of receptor-G-protein coupling selectivity.

Xenopus laevis (African clawed frog) oocytes are a robust and widely used system for expressing and functionally characterizing ion channels and receptors. When mRNA for a specific receptor is injected into an oocyte, the cell translates it and inserts the functional receptor into its plasma membrane.

Studies in follicle-enclosed Xenopus oocytes have used oxotremorine to characterize the heterogeneity of native muscarinic receptors. In this model, oxotremorine was found to preferentially stimulate the inhibition of a K⁺ current (IK,cAMP) while only weakly activating a fast chloride current (Fin). Interestingly, at higher concentrations, oxotremorine acted as an inhibitor of the acetylcholine-generated chloride current.

Furthermore, research on cultured myocytes from Xenopus larvae, which express nicotinic but not muscarinic receptors, demonstrated for the first time that this compound can directly activate nicotinic acetylcholine receptor channels, showing it to be a mixed-function agonist.

Table 3: Functional Effects of Oxotremorine in Xenopus Oocyte/Myocyte Systems

| Parameter | System | Value | Reference |

|---|---|---|---|

| EC₅₀ for IK,cAMP inhibition | Follicle-enclosed Oocytes | 15.8 ± 1.4 µM | |

| IC₅₀ for inhibition of ACh-generated Fin | Follicle-enclosed Oocytes | 2.3 ± 0.7 µM | |

| Receptor Activation | Cultured Myocytes (Nicotinic AChR) | Activates nAChR channels in nanomolar concentrations. |

Techniques for Assessing Cellular Responses

In vitro research models provide a controlled environment to investigate the cellular and molecular mechanisms of action of pharmacological compounds. The study of this compound, a potent muscarinic acetylcholine receptor (mAChR) agonist, has employed a variety of sophisticated techniques to elucidate its effects on cellular signaling and function. medchemexpress.comguidetopharmacology.org These methodologies allow for a detailed examination of receptor binding, electrophysiological modulation, second messenger activation, and changes in protein expression.

Radioligand Binding Assays

Radioligand binding assays are a fundamental tool for characterizing the interaction between a ligand and a receptor. These assays utilize a radioactively labeled compound (the radioligand) to quantify its binding to a target receptor. Competitive binding assays, in particular, are used to determine the affinity of an unlabeled test compound, such as this compound, by measuring its ability to displace a known radioligand from the receptor.

In the context of this compound, radioligand binding assays have been instrumental in defining its profile as a muscarinic agonist. Studies have been designed using both a radiolabeled antagonist, [3H]-N-methylscopolamine ([3H]-NMS), and a radiolabeled agonist, [3H]-oxotremorine M ([3H]-Oxo-M), to probe the different conformational states of muscarinic receptors in rat cerebral cortex. nih.govnih.gov The affinity of a compound is determined by its inhibition constant (Ki), which represents the concentration of the competing ligand that will bind to half of the binding sites at equilibrium.

A key metric derived from these assays is the NMS/Oxo-M ratio, which compares the compound's potency in displacing the antagonist versus the agonist. This ratio serves as a valuable index of efficacy, or the ability of the agonist to produce a functional response upon binding. Full agonists exhibit a high ratio, indicating a much higher affinity for the agonist-preferring state of the receptor, while antagonists show a ratio close to unity. nih.gov

Table 1: NMS/Oxo-M Ratios as an Index of Efficacy at Cortical Muscarinic Receptors

| Compound Class | Example Compound(s) | NMS/Oxo-M Ratio | Predicted Efficacy |

| Full Agonists | Carbachol (B1668302), Muscarine | > 4000 | High |

| Partial Agonists | Pilocarpine, RS86 | 100 - 150 | Intermediate |

| Other Agonists | Oxotremorine | 500 - 1400 | High |

| Antagonists | N-methylscopolamine, Atropine (B194438) | ~1 | None |

Data sourced from research on rat cerebral cortex homogenates. The ratio is calculated from the Ki values obtained from competitive binding assays against [3H]-NMS and [3H]-Oxo-M. nih.gov

These results demonstrate that the NMS/Oxo-M ratio is a reliable predictor of a compound's ability to stimulate functional responses, such as phosphatidyl-inositol turnover. nih.gov

Electrophysiological Recordings

Electrophysiological techniques, such as the patch-clamp and voltage-clamp methods, are used to measure the electrical properties of cells and tissues, providing direct insight into the function of ion channels and receptors. These methods have been crucial in detailing the modulatory effects of this compound on neuronal activity.

Whole-cell patch-clamp recordings on acutely dissociated adult rat intracardiac neurons have shown that this compound reversibly inhibits voltage-activated Ca2+ channel currents. nih.gov This inhibition is concentration-dependent and associated with a slowing of the activation kinetics. The effect was found to be mediated by a pertussis toxin-sensitive G-protein pathway and could be abolished by the muscarinic antagonist atropine. nih.gov Specifically, the M2-selective antagonist methoctramine (B27182) was effective in blocking the current inhibition, suggesting the involvement of M2 muscarinic receptors. nih.gov

Further studies using whole-cell voltage-clamp techniques on cultured guinea-pig celiac ganglion neurons revealed a dual action for this compound. At low concentrations, it produced a slow inward current characteristic of a muscarinic response, which was blocked by atropine. nih.gov However, at higher concentrations, it elicited a rapid inward current characteristic of a nicotinic response, which was blocked by the nicotinic antagonist d-tubocurarine but not atropine. nih.gov This indicates that this compound can act as an agonist at both muscarinic and nicotinic receptors in these neurons. nih.gov

Table 2: Electrophysiological Effects of this compound on Neuronal Ion Channels

| Preparation | Technique | Measured Effect | Key Finding(s) |

| Rat Intracardiac Neurons | Whole-cell Patch-clamp | Inhibition of Ba2+ current through Ca2+ channels | IC50: 40.8 nMMaximal Inhibition: 75.9% nih.gov |

| Guinea-pig Celiac Ganglion Neurons | Whole-cell Voltage-clamp | Slow inward current (muscarinic) | EC50: 0.3 µM nih.gov |

| Guinea-pig Celiac Ganglion Neurons | Whole-cell Voltage-clamp | Rapid inward current (nicotinic) | EC50: 168 µM nih.gov |

IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values indicate the potency of this compound in producing the specified effect.

Biochemical Assays for Second Messengers

Upon activation by an agonist like this compound, muscarinic receptors initiate intracellular signaling cascades involving second messengers. Biochemical assays are employed to quantify these downstream molecules, providing a measure of the functional response to receptor stimulation.

A primary signaling pathway for M1, M3, and M5 muscarinic receptors involves the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). Assays measuring the accumulation of total inositols (phosphoinositide hydrolysis) are a common method to assess the activation of this pathway. Studies have shown that this compound elicits a robust phosphoinositide response in cells expressing muscarinic receptors, with a reported EC50 value of 0.22 µM. medchemexpress.com The ability of agonists to stimulate this pathway correlates well with the efficacy predicted by radioligand binding assays. nih.gov

Another critical area of investigation involves the role of this compound in modulating cellular stress pathways. In a cellular model of Alzheimer's disease using differentiated SH-SY5Y cells, biochemical assays were used to measure markers of oxidative stress. nih.gov The production of reactive oxygen species (ROS) was quantified using the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA). nih.gov Furthermore, mitochondrial-specific oxidative stress was assessed by measuring the fluorescence of MitoSOX, a dye that is oxidized by mitochondrial superoxide. nih.gov These studies revealed that this compound treatment could counteract Aβ-induced oxidative stress, indicating a neuroprotective mechanism. nih.gov

In the same cell model, enzyme-linked immunosorbent assays (ELISAs) were used to measure the secretion of pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Interleukin-6 (IL-6) to assess the impact of this compound on neuroinflammation. nih.gov

Immunocytochemistry and Western Blot Analysis

Immunocytochemistry (ICC) and Western Blot analysis are powerful techniques that use antibodies to detect and visualize specific proteins within cells and tissue homogenates, respectively.

Immunocytochemistry allows for the spatial localization of proteins and the visualization of cellular morphology. This technique has been used to demonstrate the neurotrophic effects of this compound. In studies with differentiated SH-SY5Y cells, ICC was employed to measure changes in neurite length following treatment with the compound. nih.gov Results showed that a 48-hour exposure to this compound significantly increased the length of the primary neurite, suggesting a role in promoting neuronal morphology. nih.gov Additionally, fluorescence microscopy, a form of ICC, was used with probes like MitoSOX and DCFH-DA to visualize and quantify oxidative stress within different cellular compartments in response to this compound treatment. nih.gov

Western Blotting is an analytical technique used to separate and identify proteins from a complex mixture, such as a cell lysate. bosterbio.com It allows for the quantification of specific protein levels. While specific studies detailing the use of Western Blotting to analyze the direct downstream protein expression changes following acute this compound treatment are not prominent in the search results, the technique is fundamental in characterizing the experimental models. For instance, Western Blot analysis is used to confirm the expression of specific muscarinic receptor subtypes (e.g., M2, M3) in the cells or tissues being studied. medchemexpress.comnih.gov This ensures that the observed cellular responses can be correctly attributed to the activation of the present receptor population. It can also be used to analyze the levels of signaling proteins, transporters, or enzymes involved in the cholinergic system. nih.gov

In Vivo Research Models and Neurological Systems

Animal Models of Neurological Function

Rodent Models (Rats and Mice)

Rodent models, particularly rats and mice, have been instrumental in elucidating the physiological and behavioral effects of Oxotremorine (B1194727) M. These models allow for controlled experimental conditions to study the compound's impact on the central nervous system.

Oxotremorine M's primary action is the stimulation of muscarinic acetylcholine (B1216132) receptors, thereby directly influencing cholinergic neurotransmission. In vivo studies have demonstrated that this compound can modulate acetylcholine release. For instance, in wild-type mice, the administration of oxotremorine has been shown to reduce acetylcholine levels kcl.ac.uk. This effect is believed to be mediated by presynaptic M2 autoreceptors, which act as a negative feedback mechanism to inhibit further acetylcholine release kcl.ac.uknih.gov. However, in mice with genetically impaired acetylcholinesterase activity (PRiMA knockout mice), which have chronically high levels of acetylcholine, oxotremorine did not significantly affect acetylcholine levels, suggesting a desensitization or dysfunction of the M2 autoreceptors under these conditions kcl.ac.uk. Furthermore, studies in rat phrenic nerve-diaphragm preparations have indicated the presence of presynaptic inhibitory muscarinic receptors that modulate acetylcholine release nih.gov.

The interaction between the cholinergic and dopaminergic systems is critical for motor control and reward processes, and this compound has been a key tool in dissecting this relationship. Research has shown that this compound can bidirectionally modulate dopamine (B1211576) release in the striatum of mice, depending on the frequency of neuronal stimulation. At low-frequency stimulation, this compound decreases dopamine release; however, at high frequencies, it can enhance dopamine release jneurosci.org. This modulation is complex and involves multiple muscarinic receptor subtypes.

In vitro studies using striatal slices from mice have provided detailed insights. The non-selective muscarinic agonist oxotremorine has been found to potentiate dopamine release evoked by high potassium concentrations. This effect is notably absent in M4 receptor knockout mice, suggesting a critical role for this receptor subtype researchgate.net. Further investigations have revealed that the ability of oxotremorine to facilitate stimulated striatal dopamine release is completely abolished in M4 receptor knockout mice researchgate.netjneurosci.orgnih.gov. In contrast, the lack of M1 or M2 receptors does not significantly affect this potentiation researchgate.net. Interestingly, in M3 receptor knockout mice, the enhancement of dopamine release by oxotremorine is significantly increased, indicating that M3 receptors normally exert an inhibitory influence on dopamine release researchgate.netnih.gov.

| Mouse Strain | Oxotremorine Concentration (µM) | Change in [³H]dopamine Release (% of control) | Key Finding |

|---|---|---|---|

| Wild-Type (WT) | 10 | ~40-60% increase | Oxotremorine potentiates dopamine release. |

| M1 Receptor KO | 10 | No significant difference from WT | M1 receptors are not essential for this effect. |

| M2 Receptor KO | 10 | No significant difference from WT | M2 receptors are not essential for this effect. |

| M3 Receptor KO | 10 | Significantly enhanced potentiation compared to WT | M3 receptors normally inhibit dopamine release. |

| M4 Receptor KO | 10 | Potentiation is abolished | M4 receptors are crucial for the potentiation of dopamine release. |

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental mechanism for learning and memory. This compound has been shown to induce both long-term depression (LTD) and long-term potentiation (LTP), two major forms of synaptic plasticity.

In the sensorimotor cortex of rats, a brief application of this compound induces a long-lasting depression of neuronal-evoked responses in a dose-dependent manner nih.gov. This LTD is characterized by a rapid onset (within 30 seconds) and a long duration (up to 40 minutes) nih.gov. The effect is evident for both glutamate- and acetylcholine-evoked discharges and can be antagonized by the non-specific muscarinic antagonist atropine (B194438), as well as by M2-selective antagonists nih.gov.

| Parameter | Observation |

|---|---|

| Model | Rat sensorimotor cortex neurons |

| Effect | Long-lasting depression of neuronal-evoked responses |

| Onset | Rapid (within 30 seconds) |

| Duration | Up to 40 minutes |

| Affected Responses | Glutamate- and acetylcholine-evoked discharges |

| Antagonism | Atropine (non-specific), Gallamine (M2), Methoctramine (B27182) (M2) |

Conversely, in the hippocampus, a brain region critical for memory formation, the activation of muscarinic receptors is known to facilitate LTP. While direct in vivo studies with this compound on LTP are less common, the compound's agonistic action at M1 muscarinic receptors is highly relevant. Activation of M1 receptors has been shown to induce a robust potentiation of glutamatergic synaptic transmission onto CA1 pyramidal neurons that exhibits the hallmarks of LTP, including its dependence on NMDA receptor activity nih.gov.

The cholinergic system is implicated in the modulation of fear and anxiety. While direct studies using this compound to modulate conditioned fear responses in rodents are limited, research on related cholinergic agents provides some insight. For instance, post-trial injections of oxotremorine have been shown to facilitate the retention of a passive-avoidance response in mice, a task that involves a fear component nih.gov. The effects of cholinergic agents on fear conditioning are complex, with evidence suggesting that muscarinic receptor activation can influence the acquisition and expression of fear memories usdbiology.com. The medial prefrontal cortex, a key region in the regulation of fear responses, is rich in cholinergic innervation, and modulation of muscarinic receptors in this area can impact fear expression usdbiology.com.

Given the well-established role of the cholinergic system in cognitive functions, this compound has been investigated for its effects on learning and memory. However, many in vivo studies have focused on models of cognitive impairment, such as Alzheimer's disease nih.govunipa.itcnr.it. In healthy rodents, the effects of this compound on performance in standard cognitive tasks like the Morris water maze, radial arm maze, or novel object recognition test are not as extensively documented in the available literature. Some studies have shown that post-trial administration of oxotremorine can facilitate memory in passive avoidance tasks in mice nih.gov. The cognitive effects of this compound are thought to be mediated, at least in part, by its interaction with catecholaminergic systems, as the memory-facilitating effects of oxotremorine can be blocked by depleting brain catecholamines nih.gov.

Analysis of Locomotor Activity and Motor Control

This compound, a potent agonist of muscarinic acetylcholine receptors (mAChRs), significantly impacts locomotor activity and motor control. In rodent models, administration of this compound typically leads to a decrease in spontaneous movement. nih.govnih.gov For instance, studies in C57BL/6J (B6) mice have shown that this compound reduces locomotor activity. nih.govnih.gov However, in the BTBR T+ tf/J (BTBR) mouse model of autism, this compound did not significantly affect locomotor activity, suggesting that its effects on movement can be strain-dependent. nih.govnih.gov The compound is known to induce Parkinson's-like symptoms, such as tremors and ataxia, which are central to its use as a research tool for studying motor control. taylorandfrancis.com

The following table provides a summary of the observed effects of this compound on locomotor activity in different mouse strains.

| Mouse Strain | Effect of this compound on Locomotor Activity |

| C57BL/6J (B6) | Reduced locomotor activity. nih.govnih.gov |

| BTBR T+ tf/J (BTBR) | No significant effect on locomotor activity. nih.govnih.gov |

Genetically Modified Animal Models (e.g., mAChR Knockout Mice)

The development of genetically modified animal models, particularly knockout mice lacking specific muscarinic receptor subtypes, has been instrumental in dissecting the precise roles of these receptors in mediating the effects of this compound. nih.gov

There are five subtypes of muscarinic acetylcholine receptors (M1-M5). nih.gov Research using knockout mice has helped to elucidate the contribution of each subtype to the physiological and behavioral effects of this compound.

M1 Receptors: M1 receptors are highly expressed in the cortex and hippocampus and are involved in cognitive processes. nih.gov Studies in M1 knockout mice have shown alterations in neuronal function and a decreased susceptibility to seizures induced by muscarinic agonists. nih.gov The M1 receptor subtype is implicated in the cholinergic facilitation of certain behaviors. nih.gov

M2 Receptors: M2 receptors are found throughout the brain and are involved in regulating acetylcholine release. nih.gov In combination with M3 receptors, they play a predominant role in mediating contractile responses in visceral smooth muscles. mdpi.com

M3 Receptors: M3 receptors are crucial for smooth muscle contraction. nih.govmdpi.com

M4 Receptors: M4 receptors act as autoreceptors in hippocampal circuits, and their knockout leads to elevated basal acetylcholine levels. nih.gov

M5 Receptors: M5 receptors are suggested to play a role in the dilation of cerebral blood vessels. nih.gov

The table below summarizes the primary functions of different muscarinic receptor subtypes.

| Receptor Subtype | Primary Function |

| M1 | Cognitive processes, neuronal signaling. nih.govnih.govnih.gov |

| M2 | Autoregulation of acetylcholine release, smooth muscle contraction. nih.govmdpi.com |

| M3 | Smooth muscle contraction. nih.govmdpi.com |

| M4 | Autoregulation of acetylcholine release. nih.gov |

| M5 | Cerebral blood vessel dilation. nih.gov |

Studies with knockout mice have revealed functional redundancy and interactions between muscarinic receptor subtypes. For example, in gastrointestinal smooth muscle, both M2 and M3 receptors are required for muscarinic agonist-induced heterologous desensitization, indicating that the activation of a single subtype is insufficient. mdpi.com The generation of double knockout mice, such as M2/M3 double knockouts, has further clarified the distinct and overlapping functions of these receptors. mdpi.com

Caenorhabditis elegans Models

The nematode Caenorhabditis elegans serves as a powerful model organism for neurobiological research due to its simple, well-mapped nervous system and conserved neurobiological systems. researchgate.netfrontiersin.org It has been utilized to model aspects of drug addiction and other neurological conditions. frontiersin.org The transparency and rapid life cycle of C. elegans make it an ideal model for studying the cellular and molecular processes underlying neurodegenerative diseases. researchgate.netmdpi.com While specific studies on this compound in C. elegans are not detailed in the provided results, the model is well-suited for investigating the effects of cholinergic compounds on neuronal function and behavior.

Impact on Specific Brain Regions and Networks

Hippocampus

The hippocampus, a brain region critical for learning and memory, is significantly influenced by this compound. nih.govnih.govnih.gov Muscarinic acetylcholine M1 receptors, which are abundant in the hippocampus, play a crucial role in synaptic plasticity, a cellular mechanism underlying learning and memory. nih.govnih.gov

This compound has been shown to have neuroprotective and antioxidant effects in cellular models of Alzheimer's disease, a condition that severely affects the hippocampus. nih.govnih.gov It can modulate neuroinflammation and oxidative stress in the rat hippocampus. nih.gov Furthermore, studies have demonstrated that this compound can restore hippocampal neurogenesis and volume in chronically stressed rats, which is associated with the amelioration of depression-like behaviors. nih.gov The compound also potentiates NMDA receptors, an action that is critical for cholinergic modulation of synaptic plasticity in the hippocampus. nih.gov

The following table summarizes the effects of this compound on the hippocampus.

| Effect of this compound | Finding |

| Neuroprotection | Exhibits neuroprotective and antioxidant properties in cellular models of Alzheimer's disease. nih.govnih.gov |

| Neurogenesis | Restores hippocampal neurogenesis and volume in chronically stressed rats. nih.gov |

| Synaptic Plasticity | Potentiates NMDA receptors, which is crucial for synaptic plasticity. nih.gov |

| Neuroinflammation | Modulates neuroinflammation and oxidative stress. nih.gov |

Prefrontal Cortex

Research into the effects of this compound on the prefrontal cortex (PFC) has revealed its significant role in modulating neuronal plasticity and neurotrophic factor levels. Studies have shown that the muscarinic acetylcholine receptor (mAChR) agonist, this compound, can influence synaptic strength and cellular resilience in this critical brain region.

One key finding is the induction of long-term depression (LTD) in the rat cerebral cortex upon application of this compound. This long-lasting depression of neuronal-evoked responses is dose-dependent, with a rapid onset and a duration of up to 40 minutes nih.gov. This effect is observed for discharges evoked by both glutamate (B1630785) and acetylcholine, suggesting a broad impact on cortical excitability nih.gov. The induction of LTD by this compound points to its role in the dynamic regulation of synaptic plasticity in the PFC.

Furthermore, research has highlighted the ability of this compound to modulate the levels of important neurotrophic factors in the PFC. In animal models of chronic stress, which is known to induce anxiety and depression-like behaviors, treatment with this compound has been shown to counteract the stress-induced reduction of Brain-Derived Neurotrophic Factor (BDNF) and Fibroblast Growth Factor 2 (FGF2) in the medial prefrontal cortex. doi.orgresearchgate.net This suggests that this compound may have a restorative effect on neuronal health and plasticity in the PFC under conditions of chronic stress. researchgate.net

A study using optogenetics and electrophysiology demonstrated that activation of M1 muscarinic acetylcholine receptors by this compound induces LTD at inputs from the ventral hippocampus and basolateral amygdala to the prefrontal cortex nih.gov. This input-specific plasticity suggests a sophisticated mechanism by which cholinergic signaling can filter and modulate information flow to the PFC from key limbic structures.

Table 1: Effects of this compound on the Prefrontal Cortex

| Research Model | Key Finding | Effect of this compound | Reference |

|---|---|---|---|

| Rat Sensorimotor Cortex | Induction of Long-Term Depression (LTD) | Induces a rapid onset, long-lasting depression of neuronal-evoked responses. | nih.gov |

| Chronically Stressed Rats | Modulation of Neurotrophic Factors | Counteracts the reduction of BDNF and FGF2 levels in the medial prefrontal cortex. | doi.orgresearchgate.net |

| Mouse Prefrontal Cortex Slices | Input-Specific LTD | Induces LTD at ventral hippocampus and basolateral amygdala inputs to the PFC via M1 mAChR activation. | nih.gov |

Striatum and Nucleus Accumbens

The striatum and its ventral part, the nucleus accumbens (NAc), are central to motor control and reward processing, and research indicates that this compound significantly modulates neurotransmitter release in these regions.

Studies using tissue slices from the rat nucleus accumbens have demonstrated that this compound enhances the potassium-evoked release of dopamine. nih.govalljournals.cnnih.gov This enhancement is concentration-dependent, with a maximal increase of 30% observed at a concentration of 2 x 10-7M and an EC50 value of 1.5 x 10-7M. nih.govalljournals.cnnih.gov This action is dependent on the presence of calcium and is mediated by muscarinic receptors, as it can be blocked by atropine nih.govalljournals.cn.

Conversely, this compound has a differential effect on acetylcholine release within the nucleus accumbens. At concentrations greater than 10-5 M, it inhibits the potassium-evoked release of acetylcholine, with an IC50 of 4.3 x 10-5 M. nih.govalljournals.cn This suggests a complex regulatory role for muscarinic agonists in the NAc, simultaneously facilitating dopaminergic transmission while suppressing cholinergic transmission.

More recent research has further elucidated the specific muscarinic receptor subtypes involved in these processes. It has been shown that M5 muscarinic receptors potentiate dopamine release from midbrain projections to the nucleus accumbens, while M2/M4 receptors depress the nicotinic acetylcholine receptor-dependent mechanism of dopamine release pnas.org. Specifically, this compound was found to depress electrically evoked dopamine transients by 46 ± 3% pnas.org.

Table 2: Effects of this compound on Neurotransmitter Release in the Nucleus Accumbens

| Neurotransmitter | Effect of this compound | Potency/Efficacy | Receptor Subtype(s) Implicated | Reference |

|---|---|---|---|---|

| Dopamine | Enhances K+-evoked release | EC50: 1.5 x 10-7M; Max Enhancement: 30% | M5 | nih.govalljournals.cnnih.govpnas.org |

| Acetylcholine | Inhibits K+-evoked release | IC50: 4.3 x 10-5 M | M2/M4 | nih.govalljournals.cnpnas.org |

| Dopamine (electrically evoked) | Depresses transients | 46 ± 3% depression | M2/M4 | pnas.org |

Basolateral Amygdala and Ventral Hippocampus Interplay

The anatomical and functional connections between the basolateral amygdala (BLA) and the ventral hippocampus (vHPC) are critical for emotional learning and memory. While direct research on the specific effects of this compound on the interplay between the BLA and vHPC is limited, studies on muscarinic receptor function in this circuit provide valuable insights.

The BLA sends significant projections to the vHPC, and this pathway is implicated in modulating anxiety-like behaviors and the consolidation of fear memories. nih.gov Research has shown that the activation of this pathway can increase anxiety-related behaviors nih.gov. Muscarinic receptors are present in both the BLA and vHPC and are known to modulate synaptic plasticity and neuronal excitability in these regions.

One study found that activation of M1 muscarinic receptors with this compound induces long-term depression (LTD) at the synapses of BLA and vHPC inputs to the prefrontal cortex nih.gov. This finding, although not a direct examination of the BLA-vHPC interaction itself, suggests that muscarinic agonists like this compound can modulate the downstream influence of this circuit.

Furthermore, research indicates that muscarinic transmission, in general, has a significant modulatory role in the hippocampus. For instance, muscarinic receptor activation can transform the neuronal output of the ventral hippocampus from depression to facilitation in a frequency-dependent manner, an effect that may involve M2 receptors nih.gov. This suggests a mechanism by which cholinergic agonists could influence the information relayed from the vHPC to the BLA and other connected regions.

While direct evidence is still needed to fully elucidate the role of this compound in the BLA-vHPC interplay, the existing data on muscarinic receptor function in this circuit suggest a potential for significant modulation of emotional and memory processes.

Table 3: Muscarinic Modulation of the BLA-vHPC Circuit and Related Pathways

| Research Focus | Key Finding | Muscarinic Agonist/Receptor Implication | Reference |

|---|---|---|---|

| BLA and vHPC inputs to Prefrontal Cortex | M1 receptor activation with this compound induces LTD. | This compound; M1 Receptors | nih.gov |

| Neuronal Output of Ventral Hippocampus | Muscarinic activation transforms synaptic depression to facilitation. | General muscarinic agonists; potential M2 receptor involvement | nih.gov |

| Anxiety-like behaviors | Activation of the BLA to vHPC pathway increases anxiety. | General pathway function (muscarinic modulation is plausible) | nih.gov |

Research in Peripheral Systems

Gastrointestinal Smooth Muscle Contraction

This compound is a potent agonist at muscarinic receptors in the gastrointestinal (GI) tract, playing a significant role in the contraction of smooth muscle. Research in this area has largely focused on elucidating the contributions of different muscarinic receptor subtypes to GI motility.

Studies utilizing receptor-knockout mice have been instrumental in dissecting these mechanisms. In the ileum of wild-type mice, this compound induces robust contractions. The absence of the M3 receptor subtype leads to a significant reduction in the maximal contractile response (Emax), while the absence of the M2 receptor subtype primarily results in a decrease in the potency (pEC50) of this compound nih.gov. This indicates that M3 receptors are crucial for the magnitude of the contraction, whereas M2 receptors contribute to the sensitivity of the tissue to the agonist.

In the guinea-pig ileum, this compound also elicits potent contractions. Research has shown that under standard conditions, the contractile response is primarily mediated by M3 receptors. However, under specific experimental conditions, such as after the selective inactivation of M3 receptors, an M2 receptor-mediated contractile response can be unmasked nih.gov.

Furthermore, investigations into the downstream signaling pathways have revealed that this compound stimulates phosphoinositide hydrolysis in the ileum, a process involving M1, M2, and M3 receptor subtypes nih.gov. This highlights the complexity of muscarinic signaling in the regulation of gastrointestinal smooth muscle function.

Table 4: Effects of this compound on Gastrointestinal Smooth Muscle Contraction

| Tissue/Model | Parameter | Wild-Type | M2 Knockout | M3 Knockout | Reference |

|---|---|---|---|---|---|

| Mouse Ileum | pEC50 | ~6.75 | ~6.26 | ~6.99 | nih.gov |

| Emax (% of wild-type) | 100% | ~100% | Significantly reduced | nih.gov | |

| Guinea-Pig Ileum | Primary Receptor Subtype (Standard Conditions) | M3 | nih.gov | ||

| Mouse Ileum | Phosphoinositide Hydrolysis | Mediated by M1, M2, and M3 receptors | nih.gov |

Urinary Bladder Function

This compound has been extensively used as a pharmacological tool to investigate the cholinergic control of urinary bladder function. The contraction of the detrusor smooth muscle, which is essential for micturition, is largely mediated by muscarinic receptors.

Research has established that while M3 muscarinic receptors are primarily responsible for the direct contraction of the bladder smooth muscle, M2 receptors also play a significant, albeit indirect, role. In mouse bladder, this compound elicits potent contractions. Studies in M3 knockout mice have shown a greatly diminished contractile response to this compound, confirming the primary role of the M3 receptor doi.orgnih.gov.

However, the function of the more abundant M2 receptors is more nuanced. Evidence suggests that M2 receptor activation by this compound contributes to bladder contraction by inhibiting β-adrenoceptor-mediated relaxation. nih.gov In experimental setups where the bladder is pre-relaxed with agents like isoproterenol (B85558) or forskolin, this compound can induce contractions in M3 knockout mice, a response that is absent in M2/M3 double knockout mice, thereby demonstrating a clear M2-mediated effect doi.orgnih.gov.

Furthermore, intravesical administration of this compound in rats has been shown to elicit bladder overactivity, characterized by decreased intercontraction intervals and bladder capacity. This effect is blocked by M2-selective antagonists, but not M3-selective antagonists, suggesting that M2 receptors in the bladder urothelium and/or afferent pathways are involved in modulating bladder sensory function nih.gov.

Table 5: Effects of this compound on Urinary Bladder Contraction in Mice

| Condition | Mouse Genotype | pEC50 | Emax (% of KCl response) | Reference |

|---|---|---|---|---|

| Standard | Wild-Type | ~6.54 | ~326% | doi.org |

| M2 Knockout | Slightly lower than Wild-Type | Slightly lower than Wild-Type | doi.org | |

| M3 Knockout | Not significantly changed | ~85% reduction | doi.org | |

| In presence of Forskolin | Wild-Type | 5.90 ± 0.13 | 284 ± 5.3% | ics.org |

| M2 Knockout | 5.69 ± 0.11 | 88 ± 14% | ics.org |

Investigative Applications in Disease Models

Alzheimer's Disease Research Models

The cholinergic system is profoundly affected in Alzheimer's disease (AD), making cholinergic agonists like Oxotremorine (B1194727) M crucial for research. Studies have utilized both in vitro and in vivo models to elucidate the compound's potential neuroprotective and restorative effects.

The human neuroblastoma cell line, SH-SY5Y, when treated with amyloid-beta (Aβ) peptides, serves as a widely used in vitro model for studying the cellular pathology of Alzheimer's disease. Research has demonstrated that Oxotremorine M exerts significant neuroprotective effects in this model. slideshare.netslideshare.netnih.govnih.gov Treatment with this compound has been shown to enhance the viability of Aβ-treated SH-SY5Y cells. slideshare.netnih.gov

In one study, differentiated SH-SY5Y cells exposed to Aβ₁₋₄₂ peptide exhibited a dose-dependent decrease in cell viability. However, co-treatment with this compound was found to significantly counteract this Aβ-induced cell death, as well as reduce DNA fragmentation, a marker of apoptosis. slideshare.netslideshare.net

This compound has been shown to actively modulate several pathological processes induced by amyloid-beta. A key finding is its ability to counteract the oxidative stress that Aβ peptides trigger in neuronal cells. slideshare.netslideshare.netnih.gov Studies have shown that this compound treatment can block the oxidative stress and mitochondrial dysfunction associated with Aβ₁₋₄₂ exposure in SH-SY5Y cells. slideshare.netslideshare.net This includes reducing the production of reactive oxygen species (ROS) and preserving mitochondrial membrane potential. slideshare.net

Furthermore, this compound has demonstrated the ability to mitigate the morphological damage induced by Aβ. It has been observed to counteract the decrease in neurite length caused by Aβ treatment in differentiated SH-SY5Y cells, suggesting a role in preserving neuronal structure. slideshare.netslideshare.net

Effects of this compound on Aβ-Treated SH-SY5Y Cells

| Parameter | Effect of Aβ Treatment | Effect of this compound Co-treatment | Reference |

|---|---|---|---|

| Cell Viability | Decreased | Increased (Counteracts Aβ effect) | slideshare.netslideshare.net |

| DNA Fragmentation | Increased | Decreased | slideshare.netslideshare.net |

| Neurite Length | Decreased | Increased (Counteracts Aβ effect) | slideshare.netslideshare.net |

| Oxidative Stress (ROS Production) | Increased | Decreased | slideshare.net |

| Mitochondrial Function | Impaired | Protected | slideshare.netslideshare.net |

Beyond its direct effects on Aβ-induced pathology, this compound has been shown to influence the expression of neurotrophic factors, which are crucial for neuronal survival and plasticity. Previous research has indicated that this compound can exert neurotrophic functions in primary neurons. slideshare.netslideshare.netnih.govnih.gov Specifically, it has been shown to transactivate the Fibroblast Growth Factor Receptor (FGFR) in primary hippocampal neurons, leading to a significant increase in neurite outgrowth. slideshare.net This suggests that part of this compound's neuroprotective effect may be mediated through the upregulation of supportive neurotrophic pathways.

Parkinsonism Research Models

Oxotremorine and its active metabolite, this compound, are classical pharmacological tools used to induce Parkinson's-like symptoms in animal models, primarily rodents. biopharmanotes.comnih.govresearchgate.net This has proven invaluable for screening and evaluating potential anti-Parkinsonian drugs.